(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Descripción

Systematic IUPAC Nomenclature and Structural Descriptors

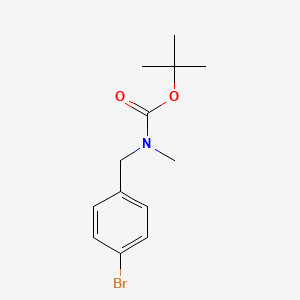

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate. This nomenclature follows established conventions for carbamate compounds, where the tert-butyl group functions as the alkyl component of the ester, while the carbamate nitrogen bears both a methyl substituent and a 4-bromobenzyl group. The systematic naming reflects the compound's structural hierarchy, beginning with the tert-butyl ester designation and proceeding to describe the substituted carbamate nitrogen with its dual alkyl substituents.

Alternative systematic nomenclatures documented in chemical databases include several variations that emphasize different structural aspects of the molecule. The compound is also systematically named as 2-methyl-2-propanyl (4-bromobenzyl)methylcarbamate, which emphasizes the IUPAC systematic naming of the tert-butyl group as 2-methyl-2-propanyl. Additionally, the carbamic acid nomenclature system designates this compound as carbamic acid, N-[(4-bromophenyl)methyl]-N-methyl-, 1,1-dimethylethyl ester, which follows the convention of naming carbamates as esters of carbamic acid.

The structural descriptors for this compound include multiple computational chemistry identifiers that facilitate database searching and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is recorded as CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C, while the International Chemical Identifier string provides a standardized machine-readable format: InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3. The corresponding InChI Key, IIUCSVYIICFIGA-UHFFFAOYSA-N, serves as a shortened hash of the full InChI string for rapid database queries.

CAS Registry Number and Alternative Identifier Cross-Referencing

The Chemical Abstracts Service registry number for this compound is definitively established as 260809-26-5. This unique identifier serves as the primary reference point for chemical database searches and regulatory documentation across multiple international chemical information systems. The CAS number assignment reflects the compound's registration in the Chemical Abstracts Service database, which maintains comprehensive records of chemical substances and their associated nomenclature variations.

Cross-referencing analyses reveal multiple alternative identifier systems that catalog this compound across various chemical databases and supplier networks. The Molecular Design Limited number is recorded as MFCD09701229, providing an additional unique identifier for chemical inventory management systems. European chemical registration systems utilize the European Community number 961-984-3 for regulatory tracking purposes, while specialized chemical databases employ proprietary identification systems for internal cataloguing.

Propiedades

IUPAC Name |

tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUCSVYIICFIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260809-26-5 | |

| Record name | tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Protection via Nucleophilic Addition of Boc Anhydride to Substituted Anilines

A related approach involves the protection of amino groups on substituted aromatic amines using Boc anhydride in the presence of a base such as triethylamine. For example, tert-butyl 2-nitro-4-bromophenylcarbamate has been synthesized by this method, followed by reduction and further functionalization steps. Although this route is more complex and involves multiple steps (including reduction and Suzuki coupling), it highlights the versatility of Boc protection chemistry for carbamate synthesis.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Boc Protection of 4-bromo-benzylamine hydrochloride | 4-Bromo-benzylamine hydrochloride | Di-tert-butyl dicarbonate, triethylamine | Room temperature, 2 h, chloroform/DCM | ~99 | High yield, straightforward, widely used |

| Boc Protection of substituted anilines | 2-Nitro-4-bromoaniline | Boc anhydride, triethylamine | 0°C to RT, DCM | ~91 | Multi-step synthesis, includes reduction |

| Curtius Rearrangement from carboxylic acid | 4-Bromobenzoic acid (aromatic acid) | Di-tert-butyl dicarbonate, sodium azide, Zn(II) triflate | Elevated temperature (40-75°C) | Moderate | Useful for acid precursors, requires thermal control |

Research Findings and Notes

- The Boc protection method using di-tert-butyl dicarbonate and triethylamine is highly efficient for amine substrates, offering near-quantitative yields and mild reaction conditions.

- Aromatic acyl azides derived from carboxylic acids are more thermally stable than aliphatic analogs, necessitating higher temperatures for Curtius rearrangement to proceed effectively.

- The choice of solvent and base critically influences the reaction outcome and purity of the product; chloroform and dichloromethane are preferred solvents due to their ability to dissolve both reactants and products efficiently.

- Purification typically involves aqueous washes to remove inorganic salts and chromatographic techniques to isolate the pure carbamate.

- Spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and HRMS are essential for confirming the structure and purity of the synthesized compound.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: The primary product is the corresponding benzyl alcohol.

Aplicaciones Científicas De Investigación

Synthetic Routes and Preparation Methods

The synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:

- Starting Materials : The synthesis begins with readily available starting materials such as 4-bromobenzyl alcohol.

- Reactions :

- Protection of the hydroxyl group.

- Reaction with methyl isocyanate to form the corresponding carbamate.

- Esterification with tert-butyl alcohol under acidic conditions.

These steps are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions.

Medicinal Chemistry

This compound is investigated for its potential as an intermediate in the development of pharmaceuticals. Its structural features contribute to its activity against various biological targets, making it a candidate for drug design aimed at treating diseases such as cancer and neurological disorders.

- Biological Activity : Studies have indicated that this compound exhibits significant antimicrobial and anticancer properties. It has been shown to inhibit certain proteases involved in cancer metastasis, with IC50 values ranging from 12 to 365 μM depending on the enzyme target .

Materials Science

In materials science, the compound is utilized in the development of specialty chemicals and polymers. Its unique properties allow for the creation of materials with enhanced thermal stability and resistance to degradation.

Biological Studies

The compound serves as a useful probe in biochemical assays, aiding in the study of enzyme activity and protein interactions. Its ability to interact with specific molecular targets enhances its utility in biological research.

Mecanismo De Acción

The mechanism of action of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the ester group play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives allows for tailored reactivity and applications. Below is a detailed comparison of key analogs:

Brominated Derivatives

Chlorinated and Fluorinated Derivatives

Functionalized Derivatives

Actividad Biológica

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, with the chemical formula C13H18BrNO2 and CAS number 260809-26-5, is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a bromobenzyl group attached to a methyl carbamate moiety, which is further esterified with tert-butyl. This unique structure is responsible for its diverse biological activities.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. Notably, carbamates are known to interact with acetylcholinesterase, which suggests potential neuroactive properties.

Antimicrobial Activity

Research indicates that derivatives of carbamates can exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities due to its structural characteristics .

Anti-inflammatory Effects

Carbamate derivatives have been studied for their anti-inflammatory properties. In vitro studies demonstrated that certain structures can inhibit pro-inflammatory cytokines, indicating that this compound might contribute to reducing inflammation in biological systems .

Cytotoxicity and Antitumor Potential

Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated .

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial effects of related compounds demonstrated effective inhibition of bacterial growth at concentrations as low as 50 µg/mL. This suggests that this compound could be similarly potent against pathogenic bacteria .

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on human cancer cell lines, it was found that compounds with similar structures induced significant apoptosis at concentrations ranging from 10 to 100 µM. This highlights the potential for therapeutic applications in oncology.

- Inflammation Model : In animal models of inflammation, compounds structurally related to this compound showed a reduction in edema and inflammatory markers when administered at dosages of 5-20 mg/kg .

Data Tables

Q & A

Q. What strategies mitigate competing elimination pathways during deprotection of the tert-butyl group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.